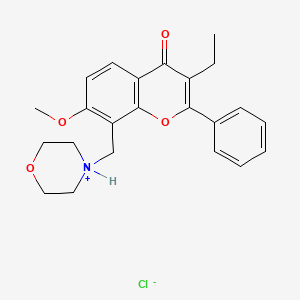
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’-hydroxyacetophenone and corresponding aldehydes.
Condensation Reaction: These starting materials undergo a condensation reaction to form 2’-hydroxydihydrochalcones.
Oxidation: The flavanones are further oxidized to yield flavones.
Functionalization: The flavone core is then functionalized with ethyl, methoxy, and morpholinomethyl groups through various substitution reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone core to flavanones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine (I2) and other strong oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized flavones, reduced flavanones, and substituted derivatives with altered functional groups .
科学的研究の応用
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Anticancer Properties: The compound induces apoptosis in cancer cells by targeting specific kinases and receptor tyrosine kinases.
類似化合物との比較
Similar Compounds
3,5,4’-Trihydroxy-7-methoxyflavone: Known for its antioxidant activity.
3,5,8-Trihydroxy-7,4’-dimethoxyflavone: Exhibits anti-inflammatory properties.
5,4’-Dihydroxy-7-methoxyflavanone: Has potential anticancer effects.
Uniqueness
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride is unique due to its specific functional groups, which enhance its solubility, stability, and biological activity compared to other flavonoids .
特性
CAS番号 |
67238-81-7 |
|---|---|
分子式 |
C23H26ClNO4 |
分子量 |
415.9 g/mol |
IUPAC名 |
3-ethyl-7-methoxy-8-(morpholin-4-ium-4-ylmethyl)-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C23H25NO4.ClH/c1-3-17-21(25)18-9-10-20(26-2)19(15-24-11-13-27-14-12-24)23(18)28-22(17)16-7-5-4-6-8-16;/h4-10H,3,11-15H2,1-2H3;1H |
InChIキー |
UKGBQYPGJAHBNX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCOCC3)OC)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
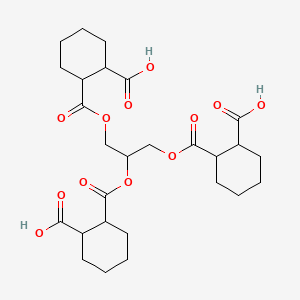
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)

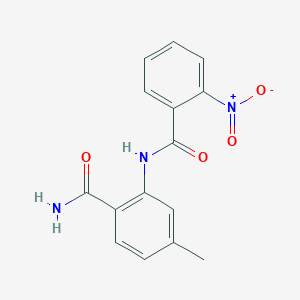
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
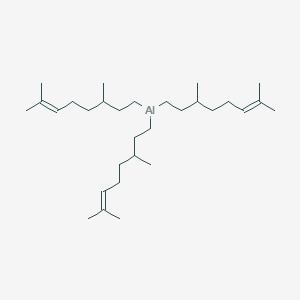
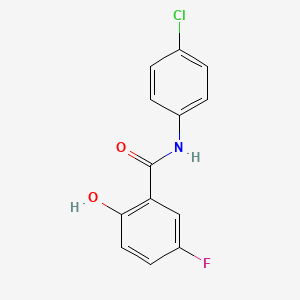
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
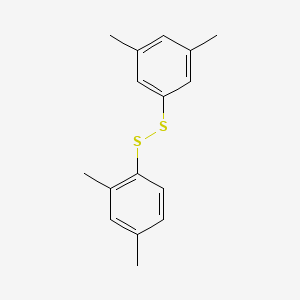
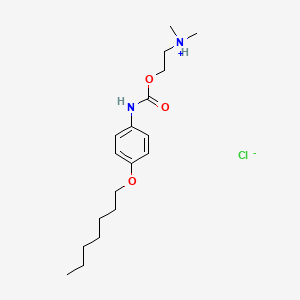

![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
